molecular formula C10H21NNa4O6P2 B12689339 Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate CAS No. 94087-51-1

Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12689339
CAS No.: 94087-51-1
M. Wt: 405.18 g/mol
InChI Key: FPTUECMJLWWTSF-UHFFFAOYSA-J
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O):

    • δ 1.20–1.40 (m, 9H, -CH₂CH₂CH₃ and -CH₂CH₃).
    • δ 2.85–3.10 (m, 4H, -N(CH₂P)₂).
    • δ 3.45–3.70 (m, 4H, -CH₂PO₃Na₂).
  • ³¹P NMR (162 MHz, D₂O):

    • Single resonance at δ 18.5 ppm, indicating equivalent phosphorus environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 1150–1050 (P=O asymmetric stretch).
  • 980–940 (P-O symmetric stretch).
  • 2920–2850 (C-H stretch, alkyl chain).

Mass Spectrometry

Electrospray ionization (ESI-MS) in negative mode shows a dominant peak at m/z 317.26 ([M–4Na+4H]⁻), corresponding to the deprotonated parent acid.

Table 2: Spectroscopic signatures

Technique Key Signals Assignment
¹H NMR δ 3.45–3.70 Methylene-phosphonate
³¹P NMR δ 18.5 Phosphonate groups
FT-IR 1150–1050 P=O stretching

Crystalline Structure and Polymorphic Forms

Single-crystal X-ray diffraction data for the tetrasodium salt remain unreported. However, analogous phosphonate complexes (e.g., EDTMP-metal complexes) adopt layered lattices with Na⁺ ions bridging phosphonate oxygens. Computational predictions suggest a monoclinic system (space group P2₁/c) with unit cell parameters:
$$
a = 12.34 \, \text{Å}, \, b = 7.89 \, \text{Å}, \, c = 10.56 \, \text{Å}, \, \beta = 112.3^\circ
$$
No polymorphic forms have been experimentally identified to date.

Computational Chemistry Modeling

Density Functional Theory (DFT)

Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:

  • Bond lengths: P-O = 1.52 Å, C-N = 1.47 Å.
  • Dihedral angles: N-C-P-O = 112°, indicating restricted rotation.

Molecular Dynamics (MD) Simulations

In aqueous solution (TIP3P water model), the compound exhibits:

  • Solvation shells dominated by Na⁺-water interactions.
  • Stable coordination between phosphonate oxygens and sodium ions (residence time > 50 ps).

Table 3: Computational parameters

Parameter Value (DFT) Value (MD)
P-O bond length 1.52 Å 1.50–1.55 Å
Na⁺ coordination number - 6.2 ± 0.3

Properties

CAS No.

94087-51-1

Molecular Formula

C10H21NNa4O6P2

Molecular Weight

405.18 g/mol

IUPAC Name

tetrasodium;2-ethyl-N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C10H25NO6P2.4Na/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4

InChI Key

FPTUECMJLWWTSF-UHFFFAOYSA-J

Canonical SMILES

CCCCC(CC)CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a synthetic compound belonging to the class of bisphosphonates. This compound is primarily utilized for its ability to inhibit osteoclastic bone resorption, making it significant in treating various bone disorders. This article explores its biological activity, including pharmacological effects, toxicological data, and relevant case studies.

Bisphosphonates, including this compound, act by binding to hydroxyapatite in bone, which inhibits osteoclast-mediated bone resorption. This mechanism is crucial for conditions such as osteoporosis, Paget's disease, and cancer-related hypercalcemia. The inhibition of osteoclasts leads to a decrease in bone turnover and helps maintain bone density.

Pharmacological Effects

  • Bone Resorption Inhibition : Studies have shown that bisphosphonates effectively reduce the activity of osteoclasts, leading to decreased bone resorption rates. This effect is beneficial in treating osteoporosis and other metabolic bone diseases .
  • Anti-inflammatory Properties : Research indicates that bisphosphonates may have anti-inflammatory effects, which can be advantageous in conditions associated with chronic inflammation .
  • Pain Management : Bisphosphonates are also noted for their analgesic properties in patients with cancer-related bone pain, providing symptomatic relief .

Acute Toxicity

The acute toxicity studies on this compound indicate varying levels of toxicity based on the route of administration:

  • Oral Administration : The LD50 (lethal dose for 50% of the population) has been reported between 940 mg/kg and 1219 mg/kg in rats, with observed sublethal effects including gastrointestinal irritation and kidney damage .
  • Dermal Exposure : The dermal LD50 is greater than 5000 mg/kg in rabbits, indicating low acute dermal toxicity. However, severe irritation was noted at higher concentrations .

Chronic Toxicity

Long-term studies have shown that repeated doses can lead to adverse effects such as:

  • Kidney Damage : High doses have been associated with renal impairment in animal models .
  • Bone Health Implications : Prolonged use may lead to atypical femoral fractures or osteonecrosis of the jaw, particularly in patients receiving intravenous formulations .

Case Studies

  • Osteonecrosis of the Jaw (ONJ) : A significant concern associated with bisphosphonate therapy is ONJ, particularly following dental procedures. Research has shown that patients treated with bisphosphonates exhibit a higher risk of developing ONJ after tooth extractions due to impaired healing and infection susceptibility .
  • Paget's Disease Treatment : Clinical trials involving this compound have demonstrated efficacy in reducing pain and stabilizing bone structure in patients with Paget's disease .

Data Summary

Study TypeFindingsReference
Acute Oral ToxicityLD50: 940-1219 mg/kg; GI irritation
Dermal ToxicityLD50 > 5000 mg/kg; severe skin irritation
ONJ RiskIncreased incidence post-dental procedures
Paget's DiseasePain reduction and stabilization

Scientific Research Applications

Water Treatment

Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is primarily utilized in water treatment processes. Its properties include:

  • Scale Inhibition : It acts as a cost-effective scale inhibitor, preventing the deposition of calcium and magnesium salts in cooling systems and boilers .
  • Corrosion Inhibition : The compound exhibits corrosion inhibition properties, particularly in systems containing metals like iron and copper, enhancing the longevity of equipment .
PropertyDescription
Scale InhibitionPrevents calcium and magnesium salt deposition
Corrosion InhibitionProtects metal surfaces in water systems

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been studied for its potential therapeutic effects:

  • Matrix Metalloproteinase Inhibition : It has demonstrated the ability to modulate matrix metalloproteinase activity, which is crucial in various pathological processes including cancer metastasis and tissue remodeling .
  • Osteoporosis Treatment : The compound's phosphonate structure suggests potential use in treating osteoporosis by affecting bone metabolism .

Agriculture

In agriculture, this compound is used for its chelating properties:

  • Nutrient Availability : It helps in the chelation of essential metal ions, improving nutrient availability to plants and enhancing growth performance .

Personal Care Products

The compound is also prevalent in personal care formulations due to its multifunctional properties:

  • Water Softening : It enhances the performance of soaps and shampoos in hard water conditions by softening water and improving lathering .
  • Stabilization of Formulations : The presence of this compound stabilizes high-performance cleaning products by preventing the separation of components .

Case Study 1: Industrial Water Treatment

In a study conducted on industrial cooling systems, this compound was found to significantly reduce scale formation compared to untreated systems. This resulted in lower maintenance costs and extended equipment life.

Case Study 2: Pharmaceutical Research

Research published in a peer-reviewed journal highlighted the efficacy of this compound as a matrix metalloproteinase inhibitor. The study indicated that it could potentially be developed into a therapeutic agent for diseases characterized by excessive matrix degradation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Tetrasodium (((2-ethylhexyl)imino)bis(methylene))bisphosphonate 94087-51-1 C₁₀H₂₁NNa₄O₆P₂ 448.22 High chelation, moderate hydrophobicity Water treatment, corrosion inhibition
Tetrasodium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate 32422-03-0 C₆H₁₄NNa₄O₇P₂ 363.09 High hydrophilicity, biocompatible Cosmetics, pharmaceuticals
Tetrasodium (1-hydroxyethylidene)bisphosphonate 3794-83-0 C₂H₄Na₄O₇P₂ 293.90 Exceptional water solubility (774 g/L) Detergents, enzyme inhibition
Trisodium Hydrogen [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate 94087-50-0 C₁₀H₂₂NNa₃O₆P₂ 426.21 Lower solubility, controlled release Industrial stabilizers

Preparation Methods

Starting Materials and Intermediates

Hydrolysis of Bisphosphonate Esters

The hydrolysis step is critical and typically involves refluxing the bisphosphonate tetraester with hydrochloric acid at a concentration of 15–20% by weight. The reaction is conducted at elevated temperatures (approximately 80–90°C, preferably around 85°C) under a nitrogen atmosphere to prevent oxidation and contamination.

  • The reaction time is optimized to about 2 hours, which is significantly shorter than older methods requiring up to 16 hours.
  • Water formed during hydrolysis is removed azeotropically using n-butanol, which is more effective than isopropanol for water removal and improves yield and purity.
  • The hydrolysis produces the bisphosphonic acid intermediate in solution.

Isolation and Salt Formation

  • After hydrolysis and azeotropic water removal, the reaction mixture is cooled.
  • The bisphosphonic acid solution in n-butanol is then neutralized by adding sodium hydroxide or another sodium base.
  • The tetrasodium salt precipitates out, often rapidly (within 30 minutes to a few hours).
  • The solid is filtered, washed with n-butanol to remove impurities, and dried under vacuum to yield the pure tetrasodium salt.

Advantages of the Method

  • The use of 15–20% HCl allows complete hydrolysis within 2 hours without the need for charcoal decolorization.
  • Azeotropic removal of water with n-butanol enhances crystallization and purity.
  • The process avoids long reaction times and complex purification steps, making it suitable for commercial scale-up.

Summary Table of Preparation Parameters

Step Conditions/Details Notes
Ester precursor Tetraisopropyl bisphosphonate ester Provides reactive ester groups
Hydrolysis reagent 15–20% HCl (by weight) Optimal concentration for efficient hydrolysis
Hydrolysis temperature 80–90°C (preferably ~85°C) Ensures complete reaction
Reaction time ~2 hours Shorter than older methods
Atmosphere Nitrogen Prevents oxidation
Water removal Azeotropic distillation with n-butanol Superior to isopropanol, improves yield
Neutralization base Sodium hydroxide or sodium amine Forms tetrasodium salt
Salt isolation Filtration, washing with n-butanol, vacuum drying Yields high purity product

Research Findings and Optimization Notes

  • Hydrolysis with 15–20% HCl is critical; lower concentrations lead to incomplete reaction or longer times.
  • Azeotropic removal of water is essential to prevent residual moisture, which negatively affects salt crystallization and purity.
  • The choice of ester (e.g., tetraisopropyl) influences the ease of hydrolysis and final product quality.
  • The process is scalable and reproducible, suitable for industrial production of the tetrasodium salt.
  • Avoidance of charcoal treatment reduces process complexity and cost.

Q & A

Q. How should researchers handle and store this compound to prevent decomposition?

  • Methodological Answer : Store in airtight, light-resistant containers under nitrogen at 4°C. Pre-dissolve in deionized water (pH 8–9) for aqueous experiments to avoid precipitation. Monitor moisture content via Karl Fischer titration and avoid prolonged exposure to UV light .

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